molecular formula C29H28NPSi B15165981 Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- CAS No. 207278-64-6

Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-

Cat. No.: B15165981
CAS No.: 207278-64-6
M. Wt: 449.6 g/mol
InChI Key: CPROXNMEYLOIHZ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C11H15NSi This compound is characterized by its unique structure, which includes a benzene ring, an amine group, a trimethylsilyl group, and a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- typically involves multiple steps. One common synthetic route starts with the reaction of 2-[(trimethylsilyl)ethynyl]aniline with triphenylphosphine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and is conducted at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Biology: In biological research, this compound can be employed as a probe or a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[(Trimethylsilyl)ethynyl]aniline: This compound lacks the triphenylphosphoranylidene group and is primarily used as an intermediate in organic synthesis.

  • Benzenamine, 2-fluoro-4-[(trimethylsilyl)ethynyl]-: This compound has a fluorine atom in the benzene ring, which can influence its reactivity and applications.

Uniqueness: Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group enhances the compound's ability to participate in complex organic reactions and its utility in various scientific and industrial applications.

Properties

CAS No.

207278-64-6

Molecular Formula

C29H28NPSi

Molecular Weight

449.6 g/mol

IUPAC Name

triphenyl-[2-(2-trimethylsilylethynyl)phenyl]imino-λ5-phosphane

InChI

InChI=1S/C29H28NPSi/c1-32(2,3)24-23-25-15-13-14-22-29(25)30-31(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28/h4-22H,1-3H3

InChI Key

CPROXNMEYLOIHZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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